3,3'-Methylenebis(2-tert-butylphenol)
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Overview
Description
3,3’-Methylenebis(2-tert-butylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials. The compound’s chemical formula is C₂₃H₃₂O₂ , and it has a molecular weight of 340.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenebis(2-tert-butylphenol) typically involves the condensation of 2-tert-butylphenol with formaldehyde. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3,3’-Methylenebis(2-tert-butylphenol) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3,3’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products
Mechanism of Action
The antioxidant properties of 3,3’-Methylenebis(2-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This mechanism helps to prevent the oxidative degradation of materials and biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .
Comparison with Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: 3,3’-Methylenebis(2-tert-butylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in polymer stabilization and oxidative stress protection .
Properties
CAS No. |
848696-63-9 |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)18-14(9-7-11-16(18)22)13-15-10-8-12-17(23)19(15)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
InChI Key |
LAWPGBHEKVVALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
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